2-Amino-N-benzylethane-1-sulfonamide, also known as benzylaminoethylsulfonamide, is an organic compound with significant relevance in medicinal chemistry. This compound features a sulfonamide functional group, which is a key structural motif in many pharmaceuticals. Its chemical structure includes an amino group and a benzyl substituent, which contribute to its biological activity and solubility characteristics.
The compound can be synthesized from readily available precursors such as benzylamine and sulfonyl chlorides. It is often explored in the context of drug development due to its potential therapeutic applications.
2-Amino-N-benzylethane-1-sulfonamide falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. This classification is crucial as sulfonamides are widely recognized for their antibacterial properties and other biological activities.
The synthesis of 2-Amino-N-benzylethane-1-sulfonamide can be achieved through several methods:
2-Amino-N-benzylethane-1-sulfonamide can participate in various chemical reactions:
These reactions are vital for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of 2-Amino-N-benzylethane-1-sulfonamide primarily involves its interaction with biological targets such as enzymes or receptors:
Studies have shown that modifications in the sulfonamide structure can significantly affect binding affinity and biological activity, highlighting the importance of structural optimization in drug design .
2-Amino-N-benzylethane-1-sulfonamide has several applications:
The therapeutic journey of sulfonamides began with Gerhard Domagk’s 1935 discovery of Prontosil Red, an azo-dye that metabolized into sulfanilamide in vivo, demonstrating unprecedented efficacy against Streptococcus infections. This breakthrough, which earned Domagk the Nobel Prize, revolutionized antibacterial treatment during World War II, significantly reducing mortality from battlefield infections [2]. The core sulfonamide pharmacophore (–SO₂NH₂) competitively inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis essential for DNA replication [2].
Over decades, structural diversification revealed sulfonamides’ potential beyond antibacterials. Key milestones include:
This evolution underscores the scaffold’s structural plasticity, enabling target-specific modifications while retaining the sulfonamide moiety’s capacity for hydrogen bonding and ionic interactions.
Table 1: Key Structural Modifications in Sulfonamide Drug Development
Era | Representative Compound | Core Modification | Therapeutic Application |
---|---|---|---|
1930s | Sulfanilamide | Simple aniline-sulfonamide | Antibacterial |
1950s | Acetazolamide | Heterocyclic fusion (thiadiazole) | Diuretic/Glaucoma |
1990s | Celecoxib | Biaryl substitution | COX-2 Inhibition (NSAID) |
2000s | ABT-199 (Venetoclax) | N-Benzyl substitution | BCL-2 Inhibition (Anticancer) |
2-Amino-N-benzylethane-1-sulfonamide (CAS# 63638-53-9, C₉H₁₅ClN₂O₂S) represents a strategically optimized derivative featuring:
This structure serves as a multifunctional building block in rational drug design:
Table 2: Computational Parameters of 2-Amino-N-benzylethane-1-sulfonamide Derivatives
Derivative | HOMO-LUMO Gap (eV) | LogP | Molecular Polarizability (ų) | Dominant Target (Docking Score) |
---|---|---|---|---|
Base scaffold | 6.805 | 1.82 | 26.7 | BCL-xL (–7.2 kcal/mol) |
4-Fluoro-benzyl | 6.089 | 2.15 | 27.9 | MetRS (–8.1 kcal/mol) |
3-Nitro-benzyl | 5.384 | 1.95 | 31.2 | Urease (–9.4 kcal/mol) |
2-Naphthylmethyl | 6.221 | 3.08 | 38.5 | S100A2 (–7.8 kcal/mol) |
The scaffold’s drug-like properties are evidenced by computational ADMET predictions: high gastrointestinal absorption (HIA >90%), blood-brain barrier exclusion (Pe < 1.0 × 10⁻⁶ cm/s), and optimal skin permeation (Log Kp ≈ –6.0 cm/s). Synthetic accessibility scores (2.1–2.5) further support its utility in lead optimization [3] [8].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0